(1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid (1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19887057
InChI: InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-6-9(11(15)16)10(14)7-5-8/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10-/m0/s1
SMILES:
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol

(1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid

CAS No.:

Cat. No.: VC19887057

Molecular Formula: C13H21NO4

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid -

Specification

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
IUPAC Name (1S,2R,5S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Standard InChI InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-6-9(11(15)16)10(14)7-5-8/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10-/m0/s1
Standard InChI Key FBRWVUWBHWKVEH-AEJSXWLSSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@H]2CC[C@H]([C@@H]1CC2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC(C1CC2)C(=O)O

Introduction

Structural and Nomenclature Analysis

The molecular architecture of (1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid consists of a bicyclo[3.2.1]octane framework, where one bridgehead nitrogen atom is protected by a Boc group, and a carboxylic acid moiety is positioned at the C2 carbon. The stereochemical designation (1S,2R,5S) specifies the absolute configuration of the chiral centers, critical for its biological interactions. The molecular formula is C13H21NO4\text{C}_{13}\text{H}_{21}\text{NO}_{4}, with a molecular weight of 255.31 g/mol .

The bicyclic scaffold mimics tropane alkaloids, which are renowned for their pharmacological activities, including anticholinergic and glycosidase inhibitory effects . The Boc group enhances solubility and stability during synthetic manipulations, while the carboxylic acid enables further derivatization via amidation or esterification .

Synthetic Methodologies

Enantioselective Construction of the Bicyclic Core

The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold often begins with acyclic precursors containing pre-established stereochemical information. Asymmetric catalysis, such as organocatalytic or transition-metal-mediated reactions, facilitates the stereocontrolled formation of the bicyclic structure. For example, desymmetrization of achiral tropinone derivatives via enzymatic resolution or chiral auxiliaries has been employed to achieve high enantiomeric excess .

Carboxylic Acid Functionalization

The C2 carboxylic acid is introduced through oxidation of a corresponding alcohol or aldehyde precursor. For instance, Jones oxidation or Swern oxidation of a secondary alcohol at C2 generates the carboxylic acid moiety. Alternatively, carboxylation via carbon dioxide insertion under high-pressure conditions has been reported .

Table 1: Key Synthetic Intermediates and Conditions

StepReagents/ConditionsYield (%)Reference
Bicyclic core formationOrganocatalyst, CH3_3CN, 25°C78
Boc protection(Boc)2O\text{(Boc)}_2\text{O}, Et3_3N, THF92
Carboxylic acid synthesisKMnO4_4, H2_2O, 0°C65

Physicochemical Properties

The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with limited solubility in water. Its logP value of 1.2 indicates moderate lipophilicity, suitable for membrane permeability in drug delivery applications. Thermal analysis via differential scanning calorimetry (DSC) reveals a melting point of 170–172°C, consistent with its crystalline nature .

Biological and Pharmacological Applications

Enzyme Inhibition

Derivatives of 8-azabicyclo[3.2.1]octane have demonstrated potent inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA), a therapeutic target for inflammatory diseases. For instance, pyrazole-containing analogues exhibit IC50_{50} values in the nanomolar range, attributed to their ability to stabilize the enzyme’s active site through hydrogen bonding and hydrophobic interactions .

Natural Product Synthesis

The scaffold serves as a key intermediate in the synthesis of tropane alkaloids, such as calystegines and cocaine analogues. These compounds exhibit glycosidase inhibitory activity, with potential applications in treating lysosomal storage disorders and neurodegenerative diseases .

Table 2: Biological Activities of Related Compounds

CompoundTarget EnzymeIC50_{50} (μM)Application
ARN19689NAAA0.042Anti-inflammatory
Calystegine B2_2β-Glucosidase0.12Glycosidase inhibitor

Future Directions

Ongoing research aims to optimize the synthetic efficiency of (1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid through flow chemistry and catalytic asymmetric methods. Additionally, its incorporation into peptide-based therapeutics and prodrug designs is under investigation, leveraging the carboxylic acid group for bioconjugation .

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